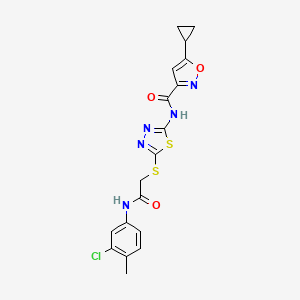
N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including an isoxazole ring, a thiadiazole ring, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the various functional groups present in the molecule. For example, the carboxamide group could participate in acid-base reactions, and the isoxazole and thiadiazole rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the functional groups present .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Heterocyclic Synthesis Using Cyclopropyl Groups : Compounds incorporating cyclopropyl groups, similar to the query compound, have been synthesized through Michael addition and intramolecular substitution reactions. These compounds are explored for their potential in medicinal chemistry, showing the interest in cyclopropyl and thiazole derivatives for drug development (M. W. Nötzel et al., 2001) European Journal of Organic Chemistry.
Anticancer Agents from Thiadiazole Derivatives : A study on thiazole and 1,3,4-thiadiazole derivatives has shown these compounds to possess anticancer activities. This highlights the interest in thiadiazole derivatives for their pharmacological potentials (S. M. Gomha et al., 2017) Chemistry Central Journal.
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Derivatives : Research into 1,3,4-thiadiazole derivatives has revealed their application as antimicrobial and antifungal agents, showcasing the versatility of thiadiazole cores in addressing various pathogens (Husam A. Ameen & Ahlam J. Qasir, 2017) Iraqi Journal of Pharmaceutical Sciences.
Synthetic Methodologies and Characterization
- Innovative Synthetic Routes : Studies on the synthesis of compounds with thiazole and thiadiazole rings have provided innovative methods for creating novel pharmacophores with significant biological activities. These methodologies offer insights into the synthesis of complex molecules for potential therapeutic uses (Ahmed F. Ahmed et al., 2018) European Chemical Bulletin.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O3S2/c1-9-2-5-11(6-12(9)19)20-15(25)8-28-18-23-22-17(29-18)21-16(26)13-7-14(27-24-13)10-3-4-10/h2,5-7,10H,3-4,8H2,1H3,(H,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTQYYFJNSMAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2937702.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2937703.png)
![N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide](/img/structure/B2937704.png)
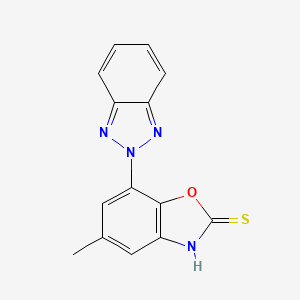
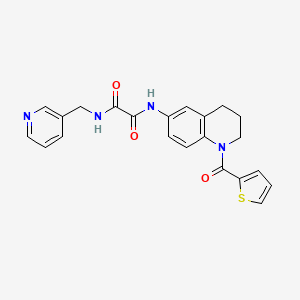
![N-(3-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2937707.png)
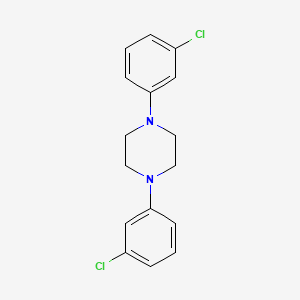

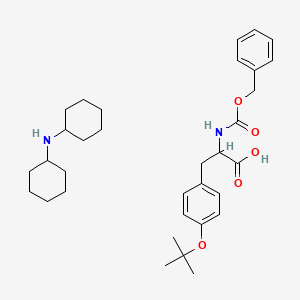
![3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid](/img/structure/B2937715.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2937717.png)
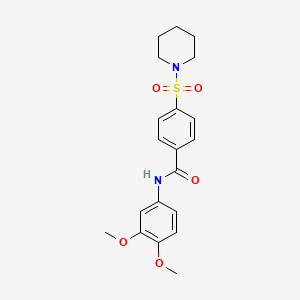
![N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B2937719.png)